molecular formula C20H20O2 B13137617 2-(4-Methylpentyl)anthracene-9,10-dione CAS No. 71308-17-3

2-(4-Methylpentyl)anthracene-9,10-dione

Cat. No.: B13137617
CAS No.: 71308-17-3
M. Wt: 292.4 g/mol
InChI Key: JWXBQHIMYKKGJT-UHFFFAOYSA-N
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Description

2-(4-Methylpentyl)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, also known as anthraquinone. This compound is characterized by the presence of a 4-methylpentyl group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their applications in various industries, including the production of dyes, paper, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Friedel-Crafts alkylation reaction, where anthracene-9,10-dione is reacted with 4-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Methylpentyl)anthracene-9,10-dione may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpentyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other oxygenated derivatives .

Scientific Research Applications

2-(4-Methylpentyl)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpentyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9,10-dione: The parent compound, widely used in the production of dyes and as an intermediate in organic synthesis.

    2-(4-Ethylpentyl)anthracene-9,10-dione: A similar compound with an ethyl group instead of a methyl group, showing different chemical and physical properties.

    1,4-Dihydroxyanthraquinone: Known for its use in dye production and potential biological activities

Uniqueness

2-(4-Methylpentyl)anthracene-9,10-dione is unique due to the presence of the 4-methylpentyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in solubility, stability, and interaction with biological targets compared to other anthraquinone derivatives .

Properties

CAS No.

71308-17-3

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-(4-methylpentyl)anthracene-9,10-dione

InChI

InChI=1S/C20H20O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,8-13H,5-7H2,1-2H3

InChI Key

JWXBQHIMYKKGJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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